CID 123133923
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Overview
Description
Fosfomycin calcium salt is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. Fosfomycin calcium salt is primarily used to treat urinary tract infections and is known for its unique mechanism of action, which involves inhibiting an early stage in bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfomycin calcium salt can be synthesized from fosfomycin phenylethylamine salt. The process involves adding the phenylethylamine salt to a reaction mixture, followed by drying and purification steps . Another method involves the use of polymethylmethacrylate bone cement powder, which contains the fosfomycin preparation .
Industrial Production Methods
In industrial settings, fosfomycin calcium salt is produced by fermentation using Streptomyces fradiae. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The calcium salt form is preferred for oral administration due to its improved bioavailability .
Chemical Reactions Analysis
Types of Reactions
Fosfomycin calcium salt undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by enzymes such as FosA, which adds glutathione to the oxirane ring.
Reduction: Involves the reduction of the epoxide ring to form a diol product.
Substitution: Catalyzed by enzymes like FosB, which adds a thiol group to the molecule.
Common Reagents and Conditions
Oxidation: Requires K+ and Mn2+ ions as cofactors.
Reduction: Involves the use of Mg2+ and Mn2+ ions.
Substitution: Utilizes bacillithiol as a donor substrate.
Major Products Formed
Diol products: Formed from the hydration of the epoxide ring.
Thiol-substituted products: Result from the addition of thiol groups.
Scientific Research Applications
Fosfomycin calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibiotic resistance and enzyme inhibition.
Biology: Employed in studies involving bacterial cell wall synthesis and the development of new antibiotics.
Industry: Incorporated into bone cement for orthopedic surgeries to prevent infections.
Mechanism of Action
Fosfomycin calcium salt exerts its antibacterial effects by inhibiting the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis in bacterial cell walls. This inhibition prevents the formation of the bacterial cell wall, leading to cell lysis and death . The compound is effective against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial cells using the alpha glycerophosphate transport system .
Comparison with Similar Compounds
Fosfomycin calcium salt is unique among antibiotics due to its phosphonate structure and epoxide ring. Similar compounds include:
Fosfomycin disodium: Used for parenteral administration.
Fosfomycin trometamol: Known for its enhanced bioavailability and used for oral administration.
Fosfomycin calcium salt stands out due to its broad-spectrum activity, low toxicity, and unique mechanism of action, making it a valuable tool in the fight against antibiotic-resistant bacteria .
Properties
Molecular Formula |
C3H7CaO4P |
---|---|
Molecular Weight |
178.14 g/mol |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m1./s1 |
InChI Key |
XXIDJCLHAMGLRU-MUWMCQJSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)O.[Ca] |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Origin of Product |
United States |
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